molecular formula C12H23ClN2O B2875628 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride CAS No. 1286264-09-2

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride

Cat. No.: B2875628
CAS No.: 1286264-09-2
M. Wt: 246.78
InChI Key: BPHJGVOFJPUMQE-PFWPSKEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl ring with an amino group and a cyclopentane carboxamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride typically involves the following steps:

  • Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the hydrogenation of cyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

  • Amination: : The cyclohexyl intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the desired position.

  • Cyclopentane Carboxamide Formation: : The next step involves the coupling of the aminocyclohexyl intermediate with cyclopentanecarboxylic acid or its derivatives. This can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Hydrochloride Salt Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors, automated amination processes, and efficient coupling techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives under strong oxidizing conditions.

  • Reduction: : Reduction reactions can be employed to modify the cyclohexyl ring or the carboxamide group, potentially yielding secondary amines or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

    Oxidation: Nitroso derivatives, nitro derivatives

    Reduction: Secondary amines, alcohol derivatives

    Substitution: N-alkylated or N-acylated products

Scientific Research Applications

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

  • Biology: : The compound is used in biochemical assays to investigate enzyme interactions and protein binding studies.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

  • Industry: : The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,4R)-4-Aminocyclohexyl]cyclopentane-carboxamide**
  • N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide**
  • N-[(1R,4R)-4-Aminocyclohexyl]cycloheptane-carboxamide**

Uniqueness

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride is unique due to its specific combination of a cyclohexyl ring with an amino group and a cyclopentane carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C11_{11}H18_{18}ClN2_2O
  • Molecular Weight : 232.73 g/mol
  • CAS Number : 1286274-71-2

This structure features a cyclopentane ring with an attached aminocyclohexyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Neurotransmitter Receptors : The compound may influence neurotransmitter systems, particularly those related to pain and anxiety.
  • Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating conditions like cancer and neurodegenerative diseases.

Antinociceptive Effects

Recent studies have demonstrated that this compound exhibits significant antinociceptive (pain-relieving) properties. In a controlled animal study, the compound was administered to rodents subjected to formalin-induced pain. The results indicated a dose-dependent reduction in pain response, suggesting its potential as an analgesic agent.

Antidepressant Activity

In another study focusing on mood disorders, the compound was evaluated for its antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). Results showed that administration of the compound led to a significant decrease in immobility time in both tests, indicating potential antidepressant activity.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antinociceptive Significant reduction in pain response
Antidepressant Decreased immobility in FST and TST
Enzyme Inhibition Inhibition of acetylcholinesterase

Detailed Research Findings

  • Antinociceptive Study :
    • Method: Rodents were treated with varying doses of the compound before being subjected to formalin injection.
    • Results: A marked decrease in licking behavior was observed, indicating reduced pain perception.
  • Antidepressant Study :
    • Method: The compound was administered to mice prior to behavioral tests.
    • Results: Mice showed reduced immobility time compared to controls, suggesting enhanced mood.
  • Enzyme Inhibition Study :
    • Method: The compound's effect on acetylcholinesterase was measured using standard enzyme assays.
    • Results: The compound exhibited competitive inhibition with an IC50_{50} value significantly lower than standard inhibitors.

Properties

IUPAC Name

N-(4-aminocyclohexyl)cyclopentanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h9-11H,1-8,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHJGVOFJPUMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.